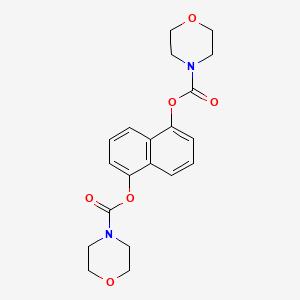

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate

Description

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is a complex organic compound that features both naphthalene and morpholine moieties

Properties

IUPAC Name |

[5-(morpholine-4-carbonyloxy)naphthalen-1-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c23-19(21-7-11-25-12-8-21)27-17-5-1-3-15-16(17)4-2-6-18(15)28-20(24)22-9-13-26-14-10-22/h1-6H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSMFLQNDFZPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate typically involves the reaction of naphthalene derivatives with morpholine and carbonylating agents. The process may include steps such as:

Naphthalene Derivative Preparation: Starting with a naphthalene derivative, such as naphthol, which undergoes functionalization to introduce reactive groups.

Morpholine Introduction: Reacting the functionalized naphthalene with morpholine under controlled conditions.

Carbonylation: Introducing carbonyl groups to form the final ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the naphthalene or morpholine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of this compound is in the field of antiviral drug development. Research has indicated that derivatives of morpholine compounds exhibit potent antiviral properties, particularly against Hepatitis C Virus (HCV).

Case Study: Hepatitis C Virus Inhibition

A study identified N'-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA), a derivative of the compound , as a potent inhibitor of HCV replication. The structure-activity relationship (SAR) analysis demonstrated that the N-(morpholine-4-carbonyloxy) moiety was crucial for its antiviral efficacy. The compound activated the nuclear factor κB (NF-κB) pathway, which is implicated in immune response modulation, thereby enhancing its antiviral effects .

Table 1: Antiviral Activity of Morpholine Derivatives

| Compound Name | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| MCNA | 0.36 | >5 | >13.89 |

| Compound 1 | 2.00 | >10 | >5 |

| Compound 2 | 3.50 | >15 | >4.29 |

The selectivity index (SI) indicates the safety margin of these compounds, with higher values suggesting better therapeutic profiles.

Broader Pharmacological Implications

Beyond antiviral applications, morpholine derivatives have shown promise in other pharmacological areas:

AChE Inhibition

Research into O-carbamate derivatives has revealed their potential as acetylcholinesterase (AChE) inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The overstimulation of cholinergic pathways through AChE inhibition can lead to improved cognitive function .

Future Directions and Research Opportunities

The ongoing research into morpholine derivatives suggests several avenues for future exploration:

- Development of Novel Antiviral Agents: Further optimization of the chemical structure could lead to more effective antiviral compounds.

- Exploration in Neuropharmacology: Investigating the potential cognitive benefits through AChE inhibition warrants further study.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to its ability to inhibit viral replication by targeting key enzymes and pathways involved in the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

N-(Morpholine-4-carbonyloxy)amidine Compounds: These compounds share structural similarities and have been studied for their antiviral activities.

Naphthalene Derivatives: Compounds like naphthoquinones and other naphthalene-based molecules exhibit similar chemical properties and reactivity.

Uniqueness

5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is unique due to its dual incorporation of naphthalene and morpholine moieties, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Biological Activity

The compound 5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effectiveness, and relevant research findings.

Antiviral Properties

Research indicates that derivatives of morpholine, including this compound, exhibit significant antiviral activity, particularly against hepatitis C virus (HCV). A study identified a closely related compound, N'-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA) , which demonstrated potent inhibition of HCV replication through the activation of the nuclear factor κB (NF-κB) pathway. This pathway plays a crucial role in regulating immune response and cell survival, suggesting that the compound may enhance antiviral defense mechanisms in host cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of morpholine derivatives reveals that specific functional groups are essential for their biological activity. The presence of the N-(morpholine-4-carbonyloxy) moiety has been identified as a key structural element contributing to the antiviral efficacy of these compounds. In vitro studies have shown that certain derivatives can suppress HCV subgenomic replication with effective concentrations ranging from 0.36 to 4.81 μM, indicating a promising therapeutic potential .

Anticancer Activity

In addition to antiviral properties, morpholine derivatives have been investigated for their anticancer activities. Preliminary studies suggest that these compounds may induce cytotoxic effects in various cancer cell lines. For instance, compounds exhibiting similar structural features have shown promise in inhibiting cellular proliferation and inducing apoptosis in cancer cells. The mechanism often involves modulation of apoptotic pathways and oxidative stress response .

Table: Summary of Biological Activities

| Compound Name | Biological Activity | Effective Concentration (EC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral against HCV | 0.36 - 4.81 μM | Activation of NF-κB pathway |

| N'-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide (MCNA) | Antiviral against HCV | <5 μM | Suppression of HCV replication |

| Morpholine derivatives (general) | Anticancer activity | Varies by derivative | Induction of apoptosis and cytotoxicity |

Detailed Research Findings

- Antiviral Efficacy : A specific study highlighted that MCNA not only inhibited HCV replication but also exhibited a synergistic effect when combined with alpha interferon, enhancing its therapeutic potential against viral infections .

- Cytotoxicity Studies : In vitro assays on cancer cell lines indicated that certain morpholine-based compounds could significantly reduce cell viability, suggesting their potential as anticancer agents. The cytotoxic effects were often associated with increased levels of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

- Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds might alter gene expression related to cell survival and apoptosis, providing insights into how they could be utilized in therapeutic settings for both viral infections and cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 5-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including esterification and functionalization of the naphthalene core. Key steps include the introduction of morpholine moieties via carbonyloxy and carboxylate linkages. Reaction conditions such as anhydrous environments (e.g., using LiAlH₄ or NaBH₄ for reductions) and controlled temperatures (e.g., maintaining 0–5°C during sensitive coupling steps) are critical to avoid side reactions. Purification often employs column chromatography or recrystallization to isolate the product .

Q. What spectroscopic and chromatographic techniques are essential for characterizing the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the positions of morpholine and naphthalene substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Single-crystal X-ray diffraction (as in and ) provides definitive structural confirmation, particularly for resolving stereochemical ambiguities .

Q. What are the critical functional groups in this compound, and how do they influence its chemical reactivity?

The morpholine carbonyloxy and carboxylate groups are electron-withdrawing, directing electrophilic substitution on the naphthalene ring. The morpholine nitrogen’s basicity can participate in hydrogen bonding or act as a weak nucleophile. These groups also enhance solubility in polar aprotic solvents, facilitating further derivatization .

Q. What solvent systems and purification methods are optimal for isolating this compound post-synthesis?

Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) are preferred for reactions involving morpholine derivatives. Post-synthesis, gradient elution with ethyl acetate/hexane mixtures in column chromatography effectively separates byproducts. Recrystallization from ethanol or dichloromethane yields high-purity crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact. Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis. Dispose via certified hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the optimization of synthesis parameters?

Quantum mechanical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding experimentalists to viable reaction pathways. For example, ICReDD’s workflow integrates computational screening of reaction coordinates with experimental validation, reducing optimization time by >50% compared to trial-and-error approaches .

Q. What strategies are effective in resolving contradictions between experimental yields and computational predictions during reaction optimization?

Implement a feedback loop where experimental data (e.g., kinetic profiles) refine computational models. For instance, discrepancies in activation energies can be resolved by adjusting solvation effects or entropy contributions in simulations. This iterative process aligns theoretical and empirical results, as demonstrated in ICReDD’s methodology .

Q. How does the morpholine moiety’s electronic and steric environment affect intermolecular interactions in supramolecular assemblies?

The morpholine group’s lone pair on nitrogen facilitates hydrogen bonding with acidic protons, while its puckered ring creates steric hindrance, directing molecular packing. In macrocyclic systems (e.g., naphthophosphacyclophanes), these interactions stabilize π-π stacking or chiral architectures, critical for designing functional materials .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound in pharmacological contexts?

SAR studies require systematic variation of substituents (e.g., replacing morpholine with piperidine) followed by bioactivity assays (e.g., enzyme inhibition). Molecular docking simulations map binding affinities to targets like kinases or GPCRs. Correlating electronic properties (Hammett constants) with activity data identifies pharmacophoric features .

Q. How can statistical experimental design (e.g., factorial analysis) minimize trial-and-error approaches in optimizing reaction conditions?

Factorial design screens variables (e.g., temperature, catalyst loading, solvent polarity) efficiently. For example, a 2³ factorial matrix identifies interactions between parameters, enabling predictive models for yield optimization. This approach reduces the number of experiments by 70% while maximizing data utility, as outlined in .

Notes

- Data Sources : Avoid non-peer-reviewed platforms (e.g., ). Prioritize crystallographic databases (Acta Crystallographica), synthesis protocols (), and computational methodologies ().

- Methodological Rigor : Emphasize iterative validation (e.g., computational-experimental feedback loops) and statistical robustness (e.g., DOE) to address reproducibility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.